molecular formula C13H15ClN4O B14566240 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- CAS No. 61539-17-1

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy-

Cat. No.: B14566240
CAS No.: 61539-17-1
M. Wt: 278.74 g/mol
InChI Key: XTQWFOGQEKYGGB-UHFFFAOYSA-N
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Description

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- is a chemical compound that belongs to the class of pyrimidine derivatives This compound is characterized by the presence of a pyrimidine ring substituted with diamine groups at positions 2 and 4, a chlorophenyl group at position 5, and a propoxy group at position 6

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- typically involves the reaction of appropriate starting materials under controlled conditionsThe reaction conditions often include the use of solvents such as dimethyl sulfoxide (DMSO) and catalysts like potassium carbonate to facilitate the reactions .

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch processes where the reactants are combined in reactors under controlled temperature and pressure conditions. The use of continuous flow reactors can also enhance the efficiency and yield of the synthesis process. Purification steps such as crystallization and chromatography are employed to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into amine derivatives.

    Substitution: The chlorophenyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while reduction can produce amine derivatives. Substitution reactions can result in various substituted pyrimidine compounds .

Scientific Research Applications

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- involves its interaction with specific molecular targets. It is known to inhibit certain enzymes, such as dihydrofolate reductase, which plays a crucial role in the synthesis of nucleic acids. By inhibiting this enzyme, the compound can disrupt the replication of DNA and RNA, leading to its potential use as an antimicrobial and anticancer agent .

Comparison with Similar Compounds

Similar Compounds

    Pyrimethamine: 2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-ethyl- is a well-known antimalarial drug that shares a similar pyrimidine structure.

    Trimethoprim: Another dihydrofolate reductase inhibitor used as an antibiotic.

Uniqueness

2,4-Pyrimidinediamine, 5-(4-chlorophenyl)-6-propoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

61539-17-1

Molecular Formula

C13H15ClN4O

Molecular Weight

278.74 g/mol

IUPAC Name

5-(4-chlorophenyl)-6-propoxypyrimidine-2,4-diamine

InChI

InChI=1S/C13H15ClN4O/c1-2-7-19-12-10(11(15)17-13(16)18-12)8-3-5-9(14)6-4-8/h3-6H,2,7H2,1H3,(H4,15,16,17,18)

InChI Key

XTQWFOGQEKYGGB-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=NC(=NC(=C1C2=CC=C(C=C2)Cl)N)N

Origin of Product

United States

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